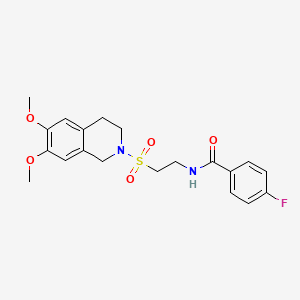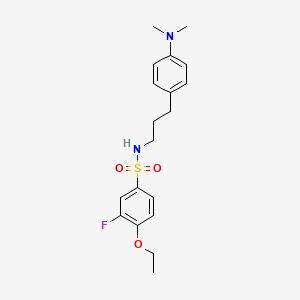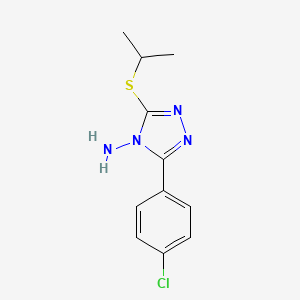
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide, also known as CHIR-99021, is a highly potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a crucial enzyme involved in several cellular processes, including glycogen metabolism, protein synthesis, cell differentiation, and apoptosis. CHIR-99021 has been extensively studied for its potential applications in various scientific research fields.
作用機序
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide exerts its pharmacological effects by inhibiting the activity of GSK-3. GSK-3 is a serine/threonine kinase that regulates several cellular processes by phosphorylating its target proteins. By inhibiting GSK-3, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide promotes the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide are primarily mediated by its inhibition of GSK-3. Inhibition of GSK-3 by 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to promote the self-renewal and pluripotency of stem cells, enhance the survival and differentiation of neuronal cells, and inhibit the proliferation and survival of cancer cells. Additionally, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is its high potency and selectivity for GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. Additionally, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to be stable and soluble in aqueous solutions, which makes it easy to handle and administer in laboratory experiments. However, one of the limitations of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
Several future directions for the use of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide in scientific research are currently being explored. One potential application is in the field of regenerative medicine, where 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide may be used to promote the differentiation of stem cells into specific cell types for therapeutic purposes. Additionally, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide may be used in combination with other drugs to enhance their therapeutic effects in cancer treatment. Finally, further studies are needed to elucidate the potential long-term effects of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide on cellular processes and to identify any potential adverse effects.
合成法
The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide involves several steps, starting with the reaction of 4-chlorobenzylamine and indole-3-carboxaldehyde to form 1-(4-chlorobenzyl)-1H-indole-3-carbinol. This intermediate is then reacted with sulfonyl chloride to form 1-(4-chlorobenzyl)-1H-indole-3-carbinol sulfonate. The final step involves the reaction of the sulfonate intermediate with N-(5-methylisoxazol-3-yl)acetamide to form 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide.
科学的研究の応用
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been extensively studied for its potential applications in various scientific research fields, including stem cell research, cancer research, and neurobiology. In stem cell research, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. In cancer research, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, 2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide has been shown to enhance the survival and differentiation of neuronal cells.
特性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-14-10-20(24-29-14)23-21(26)13-30(27,28)19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYWQDTWYKQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-chlorobenzyl)-1H-indol-3-ylsulfonyl)-N-(5-methylisoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzonitrile](/img/structure/B2618738.png)
![(2S,3S)-2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B2618740.png)
![N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2618743.png)
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2618744.png)

![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2618748.png)







